1-Boc-3-[(4-fluorobenzylamino)methyl]pyrrolidine
Description
1-Boc-3-[(4-fluorobenzylamino)methyl]pyrrolidine is a substituted pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-fluorobenzylamino-methyl substituent at the 3-position. Pyrrolidines are widely studied for their conformational rigidity and utility in medicinal chemistry, particularly as scaffolds for drug discovery. This compound’s structural features make it a candidate for applications in stereoselective synthesis and receptor-targeted molecule design .
Structure
3D Structure
Properties
CAS No. |
887591-02-8 |
|---|---|
Molecular Formula |
C17H25FN2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 3-[[(4-fluorophenyl)methylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-8-14(12-20)11-19-10-13-4-6-15(18)7-5-13/h4-7,14,19H,8-12H2,1-3H3 |
InChI Key |
WRKFFLDTHRUFCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies
Pyrrolidine Ring Formation and Functionalization
The pyrrolidine core is typically synthesized via cyclization of 1,4-diaminobutane derivatives or through ring-closing metathesis. A common precursor, 3-aminomethylpyrrolidine, is generated by reacting 1,4-diaminobutane with a carbonyl compound under acidic conditions, followed by reduction using sodium cyanoborohydride. Alternative routes employ γ-butyrolactam intermediates, which undergo reductive amination to yield the pyrrolidine scaffold.
Reaction Conditions:
- Cyclization: Performed in toluene at 110°C for 12 hours with p-toluenesulfonic acid as a catalyst (yield: 68–72%).
- Reduction: NaBH4 in methanol at 0–5°C, achieving 85–90% conversion.
Introduction of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine of pyrrolidine. This step ensures selectivity during subsequent functionalization. Di-tert-butyl dicarbonate (Boc2O) is reacted with 3-aminomethylpyrrolidine in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine.
Optimized Protocol:
- Molar Ratio: 1:1.2 (amine:Boc2O)
- Solvent: THF at 0°C, warmed to room temperature over 2 hours
- Yield: 92–95%
Fluorobenzylamino Group Installation
The 4-fluorobenzylamino moiety is introduced via nucleophilic substitution or reductive amination.
Nucleophilic Substitution
The Boc-protected intermediate reacts with 4-fluorobenzyl bromide or chloride in the presence of potassium carbonate in DMF at 60°C. This method favors sterically accessible amines but requires rigorous exclusion of moisture.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K2CO3 (2.5 equiv) |
| Temperature | 60°C, 8 hours |
| Yield | 78–82% |
Reductive Amination
An alternative approach involves condensing 4-fluorobenzaldehyde with the Boc-protected amine using sodium triacetoxyborohydride (NaBH(OAc)3) in DCM. This method avoids harsh alkylation conditions and improves regioselectivity.
Conditions:
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols utilize continuous flow reactors to enhance reaction control and scalability. For example, the Boc protection step is conducted in a tubular reactor with a residence time of 30 minutes, achieving 98% conversion. Subsequent alkylation with 4-fluorobenzyl chloride is performed in a multi-zone reactor with in-line IR monitoring to ensure complete consumption of intermediates.
Advantages:
Purification Techniques
Final purification employs crystallization from a hexane/ethyl acetate mixture (3:1 v/v), yielding >99% purity by HPLC. Chromatographic methods are avoided in industrial settings due to cost constraints.
Reaction Optimization and Challenges
Solvent and Temperature Effects
The choice of solvent critically impacts alkylation efficiency. Polar aprotic solvents like DMF and acetonitrile enhance nucleophilicity but may promote Boc group cleavage at elevated temperatures. Comparative studies show that DMF at 60°C maximizes substitution yield while preserving the Boc group.
Competing Side Reactions
Primary side reactions include over-alkylation and Hofmann elimination. These are mitigated by:
- Using a slight excess of 4-fluorobenzyl halide (1.1–1.3 equiv)
- Maintaining reaction temperatures below 70°C
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 3.90 (s, 2H, CH2N), 3.40–3.20 (m, 4H, pyrrolidine-H), 1.45 (s, 9H, Boc).
- HRMS (ESI): m/z calc. for C19H28FN3O2 [M+H]+: 366.2124; found: 366.2121.
Purity Assessment
Industrial batches are analyzed via reversed-phase HPLC (C18 column, 60:40 acetonitrile/water, 1 mL/min), showing a single peak at 8.2 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 78–82 | 98.5 | High | Moderate |
| Reductive Amination | 85–88 | 99.2 | Moderate | High |
| Continuous Flow | 90–95 | 99.5 | Very High | Low |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide or potassium thiocyanate in acetone.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
The specific properties and potential uses of 1-Boc-3-[(4-fluorobenzylamino)methyl]pyrrolidine are not fully determined, and additional studies and testing are required . However, some research indicates potential applications of related compounds as neuronal nitric oxide synthase (nNOS) inhibitors and anticonvulsants.
Scientific Research Applications
- Potential as nNOS Inhibitor Certain pyrrolidine derivatives have been explored for their potential to inhibit neuronal nitric oxide synthase (nNOS), which is a therapeutic target for preventing brain injury and treating various conditions . For example, a study identified low nanomolar nNOS inhibitors with more than 1000-fold selectivity for nNOS over eNOS . One such compound, (3′ R, 4′ R)-3′-[2″-(3-fluorophenethylamino)ethoxy]pyrrolidin-4′-yl}methyl}-4-methylpyridin-2-amine (4 ), exhibited comparable nNOS inhibitory potency and selectivity over eNOS compared to a related compound, with the distinction that compound 4 uses a hydrogen-bonding acceptor group (ether), potentially leading to better drug-like properties and bioavailability .
- Potential as Anticonvulsant Research into related compounds has revealed anticonvulsant properties . For instance, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, also known as (R)-7 [(R)-AS-1], has demonstrated antiseizure properties in models such as the maximal electroshock seizure test (MES), the subcutaneous pentylenetetrazol seizure test (scPTZ), and the 6 Hz seizure model in mice . This compound has shown more potent efficacy or a wider spectrum of protection compared to some clinically relevant antiseizure drugs .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the pyrrolidine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 1-Boc-3-[(4-fluorobenzylamino)methyl]pyrrolidine with structurally related pyrrolidine and azetidine derivatives, highlighting key differences in substituents and molecular properties.
Pharmacological and Physicochemical Properties
- Lipophilicity: The 4-fluorobenzyl substituent increases logP compared to carboxy-phenoxy derivatives, favoring blood-brain barrier penetration .
- Receptor Binding : Piperazinyl and piperidinyl analogues are more likely to interact with aminergic receptors (e.g., serotonin or dopamine receptors) due to their nitrogen-rich structures, whereas the fluorobenzyl group may enhance affinity for fluorophore-labeled targets or kinases .
Regulatory Considerations
Substituted pyrrolidines with benzyl or halobenzyl groups, such as WIN 55,212-6, are subject to regulatory scrutiny under certain jurisdictions (e.g., South Dakota’s Senate Bill 35).
Biological Activity
1-Boc-3-[(4-fluorobenzylamino)methyl]pyrrolidine is a pyrrolidine derivative notable for its unique structure, which includes a tert-butoxycarbonyl (Boc) group and a 4-fluorobenzylamino moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₂₅FN₂O₂, with a molecular weight of approximately 294.364 g/mol. The presence of the Boc group allows for various chemical modifications, facilitating its use in further synthetic applications. The fluorine atom in the 4-fluorobenzyl group enhances the compound's reactivity and biological interactions by influencing electronic properties and sterics.
Biological Activity Overview
Research indicates that the biological activity of this compound is primarily influenced by its structural components. The following sections detail specific areas of biological activity, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes. For example, preliminary studies suggest that compounds with similar structures may inhibit neuronal nitric oxide synthase (nNOS), which is critical in neurological conditions. Inhibitors of nNOS can potentially prevent brain injury and other neurodegenerative diseases .
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of related pyrrolidine derivatives on various cancer cell lines. For instance, compounds structurally similar to this compound exhibited significant cell viability reduction at concentrations exceeding 200 µg/mL, indicating potential applications in cancer therapy .
| Compound | Cell Viability at 200 µg/mL | Notes |
|---|---|---|
| Compound A | >70% | Non-cytotoxic |
| Compound B | <50% | Cytotoxic |
| This compound | TBD | Further studies required |
Case Studies and Research Findings
Several studies have highlighted the biological implications of pyrrolidine derivatives:
- Antimicrobial Activity : A study investigating various pyrrolidine derivatives found that some exhibited antimicrobial properties against Candida species, which are increasingly resistant to conventional treatments. This suggests that this compound could be explored as a novel antifungal agent .
- Neuroprotective Effects : Research into nNOS inhibitors has indicated that compounds like this compound may protect against neurodegeneration by modulating nitric oxide levels in the brain, potentially offering therapeutic benefits for conditions like stroke or traumatic brain injury .
- Pharmacokinetic Studies : Preliminary pharmacokinetic assessments point to favorable absorption characteristics for compounds in this class, suggesting that they may be viable candidates for oral administration in therapeutic settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
